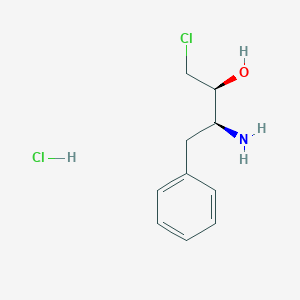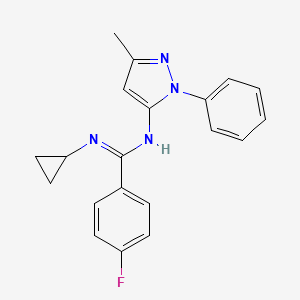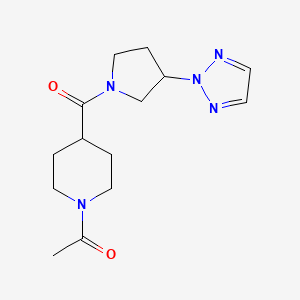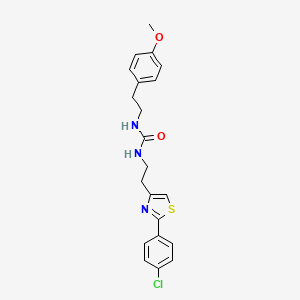
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide, also known as THP-TFM, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a nicotinamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide is complex and involves multiple targets and pathways. It has been shown to modulate the activity of the nicotinic acetylcholine receptor, leading to changes in neurotransmission and muscle contraction. It also modulates the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, leading to changes in inflammation and immune function.
Biochemical and Physiological Effects:
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects, modulation of neurotransmission and muscle contraction, and modulation of immune function. It has also been shown to have antioxidant and anti-apoptotic effects, making it a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, its ability to modulate multiple targets and pathways, and its potential for the development of new drugs. However, its limitations include its complex mechanism of action, which makes it difficult to study, and its potential for off-target effects, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide, including the development of new drugs based on its structure and mechanism of action, the study of its potential applications in neurodegenerative diseases and cancer, and the optimization of its synthesis method for higher yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential for off-target effects.
Métodos De Síntesis
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that includes the reaction of 3-bromothiophene with 5-hydroxypentylamine, followed by the reaction of the resulting product with 6-trifluoromethylnicotinic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and high yield of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases. In pharmacology, it has been found to have a high affinity for the nicotinic acetylcholine receptor, which plays a crucial role in various physiological processes, including neurotransmission, muscle contraction, and immune function. In biochemistry, it has been shown to modulate the activity of various enzymes and signaling pathways, making it a potential tool for studying cellular processes and disease mechanisms.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c17-16(18,19)14-2-1-12(9-21-14)15(23)20-6-3-11(4-7-22)13-5-8-24-10-13/h1-2,5,8-11,22H,3-4,6-7H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOYNNAEJONDOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)


![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)